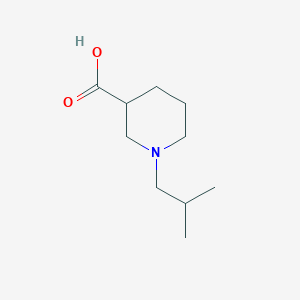![molecular formula C26H30N6O4 B2796562 2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105214-16-1](/img/structure/B2796562.png)
2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound. It belongs to the class of triazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications . This compound features a fused triazole and quinazoline ring system, making it a significant candidate in medicinal chemistry.
Wirkmechanismus
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, potentially leading to cell death .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure of the DNA and interfere with processes such as replication and transcription .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA structure and function, it can inhibit the replication and transcription processes, leading to cell cycle arrest . This can trigger apoptosis, or programmed cell death, a pathway often targeted in cancer therapies .
Pharmacokinetics
The compound’s ability to intercalate dna suggests it can readily enter cells
Result of Action
The result of the compound’s action is the disruption of normal cellular processes, leading to cell death . By intercalating DNA, the compound can inhibit replication and transcription, leading to cell cycle arrest . This can trigger apoptosis, resulting in the death of the cell .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects
Vorbereitungsmethoden
The synthesis of 2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps. One common method includes the use of 3-amino-1,2,4-triazole as a starting material . The synthetic route typically involves:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazides and nitriles.
Quinazoline ring formation: This step often involves the condensation of anthranilic acid derivatives with formamide or its equivalents.
Final assembly:
Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylamino group, using reagents like alkyl halides.
Common reagents and conditions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures .
Wissenschaftliche Forschungsanwendungen
2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazoloquinazolines and triazolopyridines . Compared to these, 2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific substitution pattern and the presence of both benzylamino and isobutyl groups. This unique structure contributes to its potent biological activities and makes it a valuable compound in drug development.
Eigenschaften
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-16(2)13-28-23(34)19-10-11-20-21(12-19)32-25(31(17(3)4)24(20)35)29-30(26(32)36)15-22(33)27-14-18-8-6-5-7-9-18/h5-12,16-17H,13-15H2,1-4H3,(H,27,33)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYXSSCSDIHIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NCC4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2796482.png)

![1-[(2-chlorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2796484.png)
![3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2796485.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2796487.png)



![N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2796491.png)

![1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride](/img/structure/B2796497.png)
![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2796500.png)

